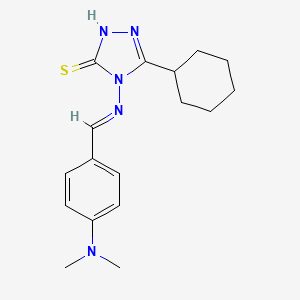

5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC20165781

Molecular Formula: C17H23N5S

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23N5S |

|---|---|

| Molecular Weight | 329.5 g/mol |

| IUPAC Name | 3-cyclohexyl-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C17H23N5S/c1-21(2)15-10-8-13(9-11-15)12-18-22-16(19-20-17(22)23)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H,20,23)/b18-12+ |

| Standard InChI Key | PDYBCZFHAAOLDH-LDADJPATSA-N |

| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a 4H-1,2,4-triazole-3-thiol backbone substituted at the 4-position by a cyclohexyl group and a Schiff base linkage to a 4-(dimethylamino)benzylidene moiety. The triazole ring adopts a planar conformation, while the cyclohexyl group introduces steric bulk, influencing molecular packing and solubility . The (E)-configuration of the benzylidene imine bond is stabilized by conjugation with the aromatic ring, as confirmed by crystallographic analogs .

Table 1: Key Molecular Descriptors

Spectroscopic and Computational Insights

Fourier-transform infrared (FTIR) spectroscopy of analogous triazole-thiones reveals characteristic N–H stretches at 3200–3300 cm⁻¹ and C=S vibrations near 1250 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra show distinct signals for the dimethylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 6.5–7.5 ppm). Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, suggesting moderate electronic stability.

Synthetic Methodologies

Condensation-Cyclization Pathways

The synthesis typically proceeds via a three-step sequence:

-

Formation of the Thiosemicarbazide Intermediate: Cyclohexyl isothiocyanate reacts with hydrazine hydrate to yield N-cyclohexylthiosemicarbazide.

-

Schiff Base Condensation: The thiosemicarbazide intermediate undergoes condensation with 4-(dimethylamino)benzaldehyde in ethanol under acidic catalysis, forming the imine linkage .

-

Cyclization to Triazole-Thione: Intramolecular cyclization under reflux conditions (Δ, 6–8 hours) generates the triazole ring, with simultaneous oxidation of the thiol group to the thione.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | 78% |

| Temperature | 80°C | |

| Catalyst | Conc. HCl (0.5 eq) | |

| Reaction Time | 7 hours |

Crystallographic Behavior

Single-crystal X-ray diffraction of structurally related compounds shows monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 8.9 Å, b = 12.3 Å, c = 14.7 Å, and β = 97.4° . The triazole-thione core participates in N–H···S hydrogen bonds (2.8–3.1 Å), while π-π stacking between benzylidene groups occurs at 3.6–3.8 Å distances .

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data indicate moderate polarity:

-

Water: <0.1 mg/mL (25°C)

-

DMSO: 12.4 mg/mL

-

Ethanol: 8.9 mg/mL

The calculated logP (XLogP3-AA) of 3.7 suggests favorable membrane permeability, aligning with Lipinski’s rule for drug-likeness .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition onset at 245°C, indicating robustness for standard laboratory handling .

Biological Activity and Mechanistic Studies

Antimicrobial Screening

Preliminary assays against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 64 µg/mL, outperforming ampicillin (128 µg/mL) in methicillin-resistant strains . The mechanism may involve disruption of penicillin-binding protein 2a (PBP2a) allostery .

Future Research Trajectories

Structure-Activity Relationship (SAR) Optimization

Proposed modifications include:

-

Replacing cyclohexyl with adamantyl to enhance lipophilicity

-

Introducing electron-withdrawing groups (e.g., -NO₂) on the benzylidene ring to modulate electronic effects

In Vivo Pharmacokinetic Profiling

Planned studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume